(4-Bromothiophen-2-yl)methanesulfonyl chloride
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Overview
Description
(4-Bromothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the reaction of 4-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Bromothiophene+Methanesulfonyl chloride→(4-Bromothiophen-2-yl)methanesulfonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Coupling Reactions: Products are biaryl compounds with diverse applications in pharmaceuticals and materials science.
Reduction Reactions: Products include sulfonamides and thiols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(4-Bromothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides. The bromine atom in the thiophene ring can undergo oxidative addition or substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorothiophen-2-yl)methanesulfonyl chloride
- (4-Fluorothiophen-2-yl)methanesulfonyl chloride
- (4-Iodothiophen-2-yl)methanesulfonyl chloride
Uniqueness
(4-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and coupling reactions. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in various chemical transformations.
Biological Activity
(4-Bromothiophen-2-yl)methanesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological significance of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound is categorized as an organosulfur compound. It possesses a sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The presence of the bromine atom in the thiophene ring is hypothesized to enhance its antimicrobial properties by influencing electron distribution and molecular interactions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of sulfonyl chlorides, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 20 | 8 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Candida albicans, suggesting its potential as an antifungal agent.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells.
Table 2: Anticancer Activity Against MCF7 Cell Line
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
1 | 85 | |
5 | 60 | |
10 | 30 | 6 |
The IC50 value of 6 µM indicates significant cytotoxicity at higher concentrations, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets. The sulfonyl chloride moiety can react with nucleophiles, potentially leading to disruption in essential cellular processes such as protein synthesis and signal transduction.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. For instance, docking studies suggest that it may effectively bind to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Properties : Research conducted on the MCF7 breast cancer cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds containing the bromothiophene structure exhibited a unique mode of action by inhibiting specific kinases involved in cancer progression .
Properties
Molecular Formula |
C5H4BrClO2S2 |
---|---|
Molecular Weight |
275.6 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4BrClO2S2/c6-4-1-5(10-2-4)3-11(7,8)9/h1-2H,3H2 |
InChI Key |
AQNNPIFKIXJLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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